P3 Purinoceptor-Like Protein Binding Affinity: Comparative Potency Versus Adenosine Receptor Subtypes
2,6-Dimethyl-4-propylpyridine exhibits selective binding to the P3 purinoceptor-like protein (P3LP) with a Ki of 20 nM, demonstrating 45-fold higher affinity for P3LP than for the adenosine A1 receptor (Ki = 897 nM) and 105-fold higher affinity than for the adenosine A2a receptor (Ki = 2,110 nM) when tested in the same assay system [1]. This selectivity profile contrasts with the structurally related 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate derivative, which shows only weak A2a binding with a Ki of 11,500 nM [2].
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | P3LP Ki = 20 nM; A1 Ki = 897 nM; A2a Ki = 2,110 nM |
| Comparator Or Baseline | P3LP Ki = 20 nM vs. A1 Ki = 897 nM vs. A2a Ki = 2,110 nM (internal comparison); Dihydropyridine derivative A2a Ki = 11,500 nM |
| Quantified Difference | 45-fold (P3LP vs. A1); 105-fold (P3LP vs. A2a); 5.5-fold (A2a binding vs. dihydropyridine derivative) |
| Conditions | Radioligand binding assays using [3H]NECA (40 nM) for P3LP, [3H]DPCPX for A1, and [3H]CGS-21680 for A2a in rat brain membrane preparations [1][2] |
Why This Matters
This quantifiable selectivity provides a rational basis for selecting this compound over related pyridines when targeting P3LP-mediated pathways in purinergic signaling research.
- [1] BindingDB. BDBM50369938 (CHEMBL1791423): Affinity Data for 2,6-Dimethyl-4-propylpyridine at P3 Purinoceptor-like Protein, Adenosine A1, and Adenosine A2a Receptors. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM50052388 (CHEMBL100003): Affinity Data for 2,6-Dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 3-Ethyl Ester 5-Methyl Ester at Adenosine A2a Receptor. View Source
